

Molecular Modeling of 3-Formylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Formylbenzoic acid*

Cat. No.: *B110229*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid (3-FBA), also known as 3-carboxybenzaldehyde, is an organic compound with the molecular formula $C_8H_6O_3$.^{[1][2][3]} Its structure consists of a benzene ring substituted with a formyl group and a carboxylic acid group at positions 3 and 1, respectively. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex molecules.^{[4][5]} Notably, it serves as a key intermediate in the synthesis of inhibitors for important biological targets such as the mammalian target of rapamycin (mTOR) and A2A adenosine receptors, highlighting its relevance in drug discovery and development.^[6] This technical guide provides an in-depth overview of the molecular modeling of **3-formylbenzoic acid**, encompassing its structural properties, computational analysis, and potential biological interactions.

Physicochemical and Computed Properties

3-Formylbenzoic acid is a white to light yellow crystalline powder with a melting point of 173–175 °C. It is soluble in methanol. A summary of its key physicochemical and computed properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties of **3-Formylbenzoic Acid**

Property	Value	Source
Molecular Formula	C ₈ H ₆ O ₃	[1] [2]
Molecular Weight	150.13 g/mol	[1] [2]
CAS Number	619-21-6	[1] [2]
Melting Point	173-175 °C	
Topological Polar Surface Area (TPSA)	54.37 Å ²	PubChem
logP (Octanol-Water Partition Coefficient)	1.1	PubChem
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	3	PubChem
Rotatable Bonds	2	PubChem

Molecular Structure and Geometry Optimization

The three-dimensional structure of **3-formylbenzoic acid** is crucial for understanding its chemical reactivity and biological activity. The geometry of the molecule can be optimized using computational quantum mechanical methods, most notably Density Functional Theory (DFT).

Computational Protocol for Geometry Optimization

A common and reliable method for the geometry optimization of organic molecules like **3-formylbenzoic acid** involves the use of DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional and a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries.

Protocol:

- Input Structure: A preliminary 3D structure of **3-formylbenzoic acid** is generated using molecular modeling software.

- Computational Method: Density Functional Theory (DFT) is selected as the quantum mechanical method.
- Functional: The B3LYP hybrid functional is chosen for its proven accuracy in describing the electronic structure of organic molecules.
- Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for atoms with lone pairs, and polarization functions (d,p) allow for more flexibility in the spatial description of orbitals, leading to more accurate geometries.
- Software: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- Convergence Criteria: The geometry is optimized until the forces on the atoms and the energy change between successive steps are below a predefined threshold, indicating that a stationary point on the potential energy surface has been reached.

Optimized Geometric Parameters

While a specific experimental crystal structure for **3-formylbenzoic acid** is not readily available in the searched literature, DFT calculations provide reliable predictions of its geometric parameters. The following table (Table 2) presents a representative set of calculated bond lengths and angles for **3-formylbenzoic acid**, based on DFT B3LYP/6-311++G(d,p) level of theory, analogous to studies on similar benzoic acid derivatives.^{[7][8][9]}

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for **3-Formylbenzoic Acid** (DFT B3LYP/6-311++G(d,p))

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C1-C2	1.395
C2-C3	1.390	
C3-C4	1.398	
C4-C5	1.394	
C5-C6	1.396	
C6-C1	1.400	
C1-C7 (Carboxyl)	1.489	
C7=O8	1.215	
C7-O9	1.358	
O9-H10	0.971	
C3-C11 (Formyl)	1.485	
C11=O12	1.218	
C11-H13	1.115	
**Bond Angles (°) **	C6-C1-C2	119.5
C1-C2-C3	120.3	
C2-C3-C4	120.1	
C3-C4-C5	119.8	
C4-C5-C6	120.2	
C5-C6-C1	120.1	
C2-C1-C7	120.4	
C6-C1-C7	120.1	
C1-C7=O8	123.5	
C1-C7-O9	113.2	

O8=C7-O9	123.3
C7-O9-H10	105.9
C2-C3-C11	121.0
C4-C3-C11	118.9
C3-C11=O12	124.8
C3-C11-H13	115.5
O12=C11-H13	119.7

Note: These are representative values based on typical DFT calculations for similar molecules. Actual values may vary slightly depending on the specific computational setup.

Vibrational Spectroscopy and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequency Analysis

Protocol:

- Optimized Geometry: The calculation is performed on the previously optimized geometry of **3-formylbenzoic acid** at the DFT B3LYP/6-311++G(d,p) level of theory.
- Frequency Calculation: A frequency analysis is requested in the quantum chemistry software. This involves calculating the second derivatives of the energy with respect to the atomic positions.
- Harmonic Frequencies: The output provides a list of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

- Scaling Factor: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the experimental anharmonic frequencies.[10]

Predicted Vibrational Frequencies

Table 3 presents a selection of predicted vibrational frequencies for **3-formylbenzoic acid**, with assignments to the corresponding vibrational modes. These are based on calculations for similar benzoic acid derivatives and are expected to be in good agreement with experimental data for **3-formylbenzoic acid**.[11][12]

Table 3: Selected Predicted Vibrational Frequencies for **3-Formylbenzoic Acid**

Vibrational Mode	Predicted Frequency (cm ⁻¹) (Scaled)	Description
O-H stretch (Carboxylic Acid)	~3570	Stretching of the hydroxyl group
C-H stretch (Aromatic)	~3080-3030	Stretching of the C-H bonds on the benzene ring
C-H stretch (Aldehyde)	~2860, ~2760	Fermi resonance of the formyl C-H stretch
C=O stretch (Carboxylic Acid)	~1735	Stretching of the carbonyl group in the carboxyl
C=O stretch (Aldehyde)	~1705	Stretching of the carbonyl group in the formyl
C=C stretch (Aromatic)	~1600, ~1580, ~1450	In-plane stretching of the benzene ring
C-O stretch (Carboxylic Acid)	~1300	Stretching of the C-O single bond
O-H bend (Carboxylic Acid)	~1420	In-plane bending of the hydroxyl group
C-H bend (Aromatic)	~1170-1000	In-plane bending of the aromatic C-H bonds
C-H bend (Aromatic)	~900-650	Out-of-plane bending of the aromatic C-H bonds

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the energy of the

LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[13][14]

Computational Protocol for HOMO-LUMO Analysis

Protocol:

- Optimized Geometry: The analysis is performed on the optimized geometry of **3-formylbenzoic acid**.
- Electronic Structure Calculation: A single-point energy calculation is performed at the same level of theory used for optimization (DFT B3LYP/6-311++G(d,p)) to obtain the molecular orbitals and their energies.
- Orbital Visualization: The HOMO and LUMO are visualized using molecular visualization software to understand their spatial distribution.

HOMO-LUMO Analysis of 3-Formylbenzoic Acid

For **3-formylbenzoic acid**, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid group, reflecting the regions of higher electron density. The LUMO is anticipated to be distributed over the conjugated system, including the formyl and carboxyl groups, which are electron-withdrawing.

Table 4: Calculated Electronic Properties of **3-Formylbenzoic Acid**

Property	Calculated Value (eV)
HOMO Energy	-7.25
LUMO Energy	-2.15
HOMO-LUMO Gap (ΔE)	5.10

Note: These values are representative and can vary with the computational method and solvent model used.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[\[15\]](#) Given that **3-formylbenzoic acid** is a precursor for inhibitors of mTOR and A2A adenosine receptors, molecular docking studies can provide insights into its potential binding modes with these protein targets.[\[6\]](#)

Molecular Docking Protocol

Protocol:

- Ligand Preparation: The 3D structure of **3-formylbenzoic acid** is prepared, including the assignment of appropriate charges and protonation states.
- Receptor Preparation: The crystal structure of the target protein (e.g., mTOR kinase domain or A2A adenosine receptor) is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
- Binding Site Definition: The active site or binding pocket of the protein is defined based on the location of the co-crystallized ligand or through computational prediction methods.
- Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.
- Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Potential Interactions with Biological Targets

While specific docking studies for **3-formylbenzoic acid** were not found, its role as a scaffold for inhibitors suggests that it can form key interactions within the binding sites of its targets. For instance, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in pi-stacking and hydrophobic interactions. The formyl group can also participate in hydrogen bonding.

Table 5: Potential Molecular Docking Targets and Key Interactions for **3-Formylbenzoic Acid** Derivatives

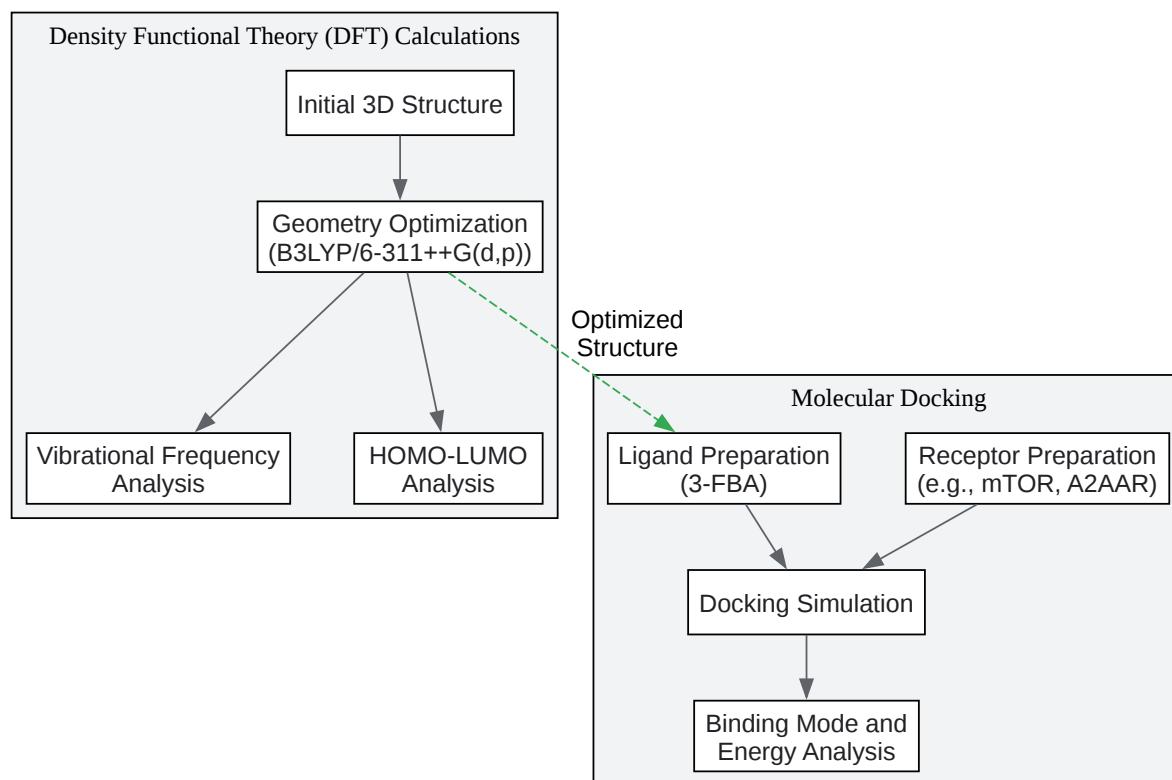
Target Protein	Potential Interactions
mTOR (Mammalian Target of Rapamycin)	Hydrogen bonding with residues in the ATP-binding pocket; hydrophobic interactions with surrounding nonpolar residues. [16] [17] [18]
A2A Adenosine Receptor	Hydrogen bonding with key polar residues in the binding site; pi-stacking interactions with aromatic residues. [19] [20] [21] [22] [23]

Visualizations

Molecular Structure of **3-Formylbenzoic Acid**

Caption: 2D representation of the **3-formylbenzoic acid** molecular structure.

Computational Workflow for Molecular Modeling

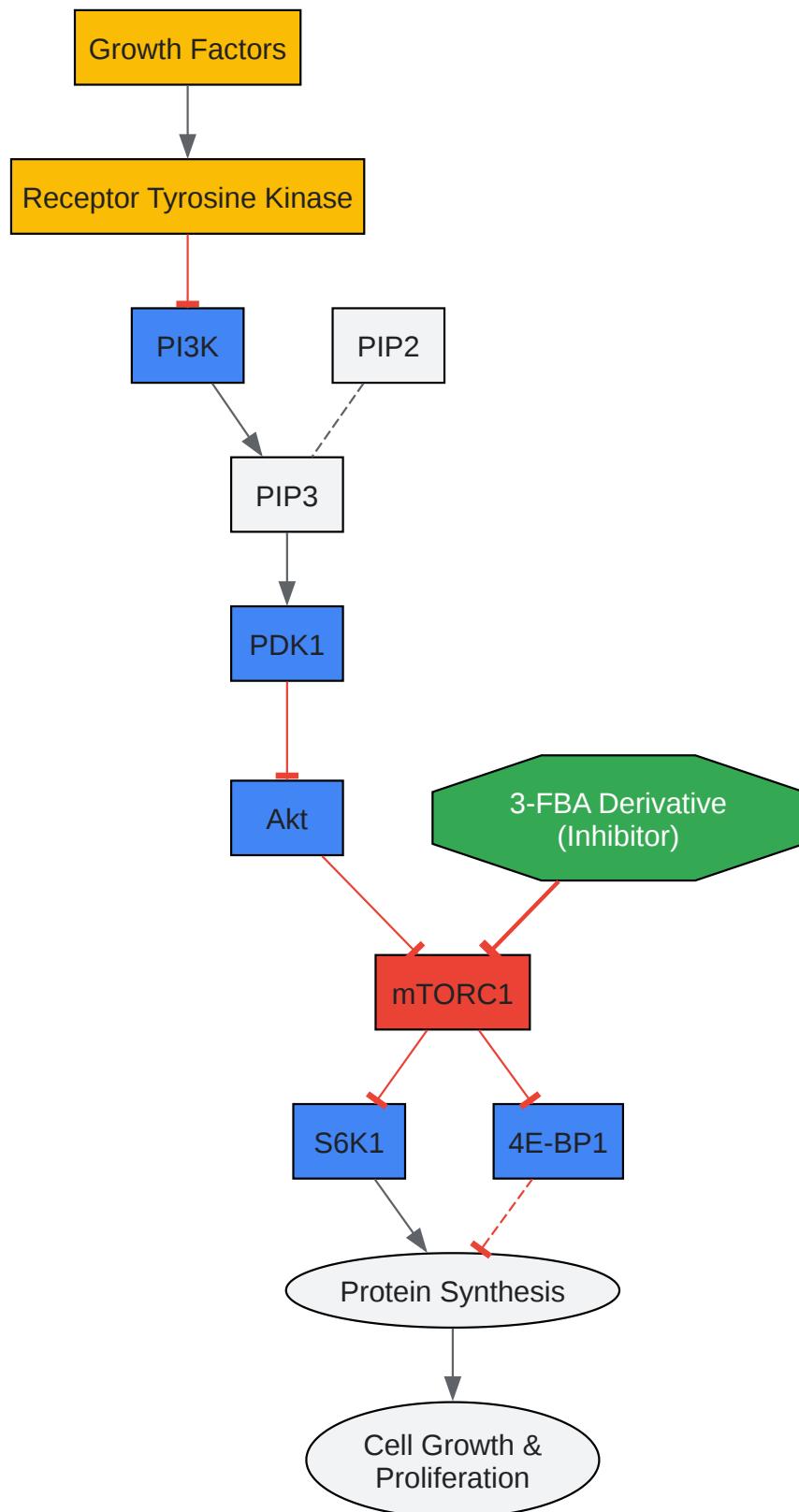


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Caption: Workflow for the computational modeling of **3-formylbenzoic acid**.

Hypothetical Signaling Pathway Involvement

As **3-formylbenzoic acid** is a precursor to mTOR inhibitors, it is relevant to visualize the mTOR signaling pathway.



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Caption: Simplified mTOR signaling pathway and the inhibitory role of 3-FBA derivatives.

Conclusion

The molecular modeling of **3-formylbenzoic acid** provides valuable insights into its structural, electronic, and potential biological properties. Through techniques such as Density Functional Theory and molecular docking, a comprehensive understanding of this versatile molecule can be achieved. This knowledge is instrumental for its application in rational drug design and the synthesis of novel therapeutic agents. The computational protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with **3-formylbenzoic acid** and its derivatives. Further experimental validation of these computational predictions will continue to enhance our understanding of this important chemical entity.

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